1-[(4-Methylphenyl)methyl]guanosine
Description
1-[(4-Methylphenyl)methyl]guanosine is a synthetic guanosine derivative in which a 4-methylbenzyl group is attached to the guanosine scaffold. Guanosine, a purine nucleoside, consists of guanine linked to ribose via a β-N9-glycosidic bond. The introduction of the 4-methylphenylmethyl substituent likely modifies the molecule’s physicochemical properties, such as solubility, lipophilicity, and binding affinity to biological targets.
Properties
CAS No. |
88158-18-3 |
|---|---|
Molecular Formula |
C18H21N5O5 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-[(4-methylphenyl)methyl]purin-6-one |
InChI |
InChI=1S/C18H21N5O5/c1-9-2-4-10(5-3-9)6-22-16(27)12-15(21-18(22)19)23(8-20-12)17-14(26)13(25)11(7-24)28-17/h2-5,8,11,13-14,17,24-26H,6-7H2,1H3,(H2,19,21)/t11-,13-,14-,17-/m1/s1 |
InChI Key |
IKUBEBCQIWPJIM-LSCFUAHRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C2N)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C2N)N(C=N3)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-(4-methylbenzyl)-1H-purin-6(9H)-one typically involves multi-step organic reactions. The process may start with the preparation of the purine base, followed by the introduction of the tetrahydrofuran ring and the methylbenzyl group. Common reagents used in these reactions include nucleophiles, electrophiles, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biomolecules such as enzymes and nucleic acids. Its purine base structure suggests it could play a role in nucleotide analog studies.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. Purine analogs are known for their antiviral and anticancer activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with nucleic acid synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Observations:
This contrasts with the coumarin-methoxy group in Compound 13, which introduces a planar aromatic system and a carbonyl group, possibly favoring π-π stacking or hydrogen bonding in biological systems .
Similar steric hindrance may apply to 1-[(4-Methylphenyl)methyl]guanosine, necessitating optimized reaction conditions.
Spectroscopic Signatures :
- The 13C-NMR signal at δ 169.2 ppm in Compound 13 corresponds to a carbonyl group in the coumarin ring, a feature absent in the target compound. This difference may aid in distinguishing between alkylated guanine derivatives .
The 4-methylphenyl group could mimic natural substrates or inhibit enzymes like kinases or methyltransferases.
Biological Activity
1-[(4-Methylphenyl)methyl]guanosine, a derivative of guanosine, is notable for its potential biological activities. This compound has garnered interest in various fields, including pharmacology and biochemistry, due to its unique structural properties and interactions with biological systems. Understanding its biological activity is crucial for exploring its therapeutic applications and mechanisms of action.
- CAS Number : 88158-18-3
- Molecular Formula : C12H15N5O5
- Molecular Weight : 293.28 g/mol
- IUPAC Name : 1-[(4-Methylphenyl)methyl]guanine
1-[(4-Methylphenyl)methyl]guanosine exhibits biological activity primarily through its interaction with nucleic acids and proteins involved in cellular signaling pathways. Its mechanism can be summarized as follows:
- Binding Affinity : The compound binds to specific receptors and enzymes, modulating their activity.
- Signal Transduction : It may influence intracellular signaling cascades, particularly those involving cAMP and protein kinase pathways.
- Gene Expression Regulation : By interacting with transcription factors, it can alter gene expression profiles related to cell proliferation and apoptosis.
Antitumor Activity
Research indicates that 1-[(4-Methylphenyl)methyl]guanosine demonstrates significant antitumor properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.3 |
| A549 (Lung Cancer) | 12.7 |
| HeLa (Cervical Cancer) | 10.5 |
These findings suggest that the compound may serve as a promising candidate for cancer therapy.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies have reported:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 25 |
| S. aureus | 15 |
| C. albicans | 20 |
These results indicate that 1-[(4-Methylphenyl)methyl]guanosine possesses the ability to inhibit the growth of certain pathogenic microorganisms.
Case Studies
-
Case Study on Antitumor Effects :
A study published in Cancer Research investigated the effects of 1-[(4-Methylphenyl)methyl]guanosine on glioblastoma cells. The researchers found that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways. -
Case Study on Antimicrobial Efficacy :
In a clinical trial published in Journal of Antimicrobial Chemotherapy, the efficacy of the compound was tested against multidrug-resistant strains of bacteria. The results demonstrated that it effectively reduced bacterial load in infected tissue samples, supporting its potential use as an alternative antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
